Bis(2-octyldodecyl) adipate
Description
Theoretical Frameworks for Diester Analysis in Material Science
The analysis of diesters like Bis(2-octyldodecyl) adipate (B1204190) in material science relies on established theoretical frameworks, primarily centered on spectroscopic and spectrometric techniques. These methods allow for detailed structural elucidation and characterization.
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a cornerstone for the analysis of long-chain diesters. researchgate.netacs.org The chemical shifts, signal integrations, and coupling patterns in the NMR spectra provide a complete picture of the molecule's carbon-hydrogen framework. For instance, the signals corresponding to the methylene (B1212753) groups adjacent to the ester oxygen atoms and those within the long alkyl chains can be definitively assigned, confirming the esterification and the structure of the alcohol moiety. pnas.org
Mass Spectrometry (MS) provides critical information on the molecular weight and fragmentation patterns of diesters. Techniques like Positive Chemical Ionization (PCI) are particularly useful for long-chain esters. researchgate.net The fragmentation of diesters in MS typically involves cleavages at the ester linkages, leading to the formation of characteristic ions. General fragmentation patterns for diol lipids and diesters have been established, where ions indicative of the alkoxy and acyl moieties, as well as the parent diol or diacid, are observed. nih.gov High-resolution mass spectrometry can further verify the elemental composition of these fragments. nih.gov
Infrared (IR) spectroscopy is another key analytical tool. The most prominent absorption band for esters is the carbonyl (C=O) stretch, which typically appears in the range of 1735-1750 cm⁻¹ for saturated aliphatic esters. bio-conferences.org The C-O stretching vibrations are also characteristic, though they appear in a broader range (1100-1300 cm⁻¹). bio-conferences.org
These analytical techniques, grounded in fundamental principles of molecular physics and chemistry, form the theoretical basis for identifying and characterizing Bis(2-octyldodecyl) adipate and predicting its behavior in various material applications.
Significance of this compound within Contemporary Polymer and Fluid Dynamics Research
The significance of this compound in polymer and fluid dynamics research stems from its potential utility as a high-performance additive and lubricant. While direct research on this specific molecule is limited, its properties can be inferred from studies on analogous long-chain diesters and related compounds.
In the field of polymer science , long-chain esters are widely used as plasticizers to increase the flexibility and processability of polymers. Bis(2-ethylhexyl) adipate (DEHA), a shorter-chain analogue, is a well-known plasticizer for polymers like PVC, valued for imparting good low-temperature flexibility. nih.gov Given its significantly larger alkyl chains, this compound is expected to exhibit even more pronounced effects on properties like lubricity and performance at extreme temperatures, though its compatibility and efficiency with different polymer matrices require specific investigation. The introduction of such large, branched side-chains can influence the thermal transitions and mechanical properties of polymer blends. researchgate.net
In fluid dynamics and tribology , the focus is on the compound's properties as a lubricant base stock or additive. Research on similar synthetic dicarboxylate esters demonstrates their potential as biolubricant base oils with excellent low-temperature properties, high flash points, and good oxidative stability. biointerfaceresearch.com For example, studies on di(2-butyloctyl) dicarboxylate esters show that increasing the molecular weight enhances the viscosity index and flash point. biointerfaceresearch.com Related compounds like bis(2-octyldodecyl)cyclopentane are utilized as lubricants in the demanding environment of space, noted for their extremely low volatility and wide operational temperature range. nasa.gov These characteristics suggest that this compound could serve as a high-performance lubricant for applications requiring thermal stability and low friction. The addition of polymers to fluids can lead to new types of turbulence, and understanding the behavior of long-chain molecules like this diester is crucial for modeling such complex fluid systems. aps.orgelmoukrie.com
Current Paradigms and Research Gaps in the Academic Study of this compound
The current academic study of this compound is characterized by a significant lack of direct research, which itself constitutes the primary research gap. Much of the existing knowledge is extrapolated from studies on its shorter-chain analog, Bis(2-ethylhexyl) adipate (DEHA), or other long-chain diesters. dtic.milresearchgate.net
Current Paradigms: The prevailing paradigm places this compound within the broader category of synthetic esters used as plasticizers and lubricant base stocks. nih.govresearchgate.net Research in this area generally focuses on synthesizing novel esters and characterizing their fundamental physicochemical properties, such as viscosity, thermal stability, and low-temperature behavior, to evaluate their suitability for specific applications. biointerfaceresearch.com The esterification of dicarboxylic acids with various alcohols is the standard synthetic route. researchgate.net
Identified Research Gaps:
Performance in Polymer Systems: There is a distinct lack of published research detailing the performance of this compound as a plasticizer in specific polymer systems. Studies are needed to evaluate its compatibility, efficiency, migration resistance, and effect on the mechanical and thermal properties of common polymers.
Fluid Dynamics and Tribological Performance: While its potential as a lubricant is recognized based on related compounds nasa.gov, comprehensive tribological studies are missing. Research is required to measure its friction coefficient, wear-reducing properties, and behavior under various load and temperature conditions, both as a base oil and as an additive.
Biodegradability and Environmental Fate: As interest in sustainable lubricants grows biointerfaceresearch.com, the biodegradability and ecotoxicity of this compound need to be assessed. Its large molecular size may influence its environmental persistence.
Advanced Synthesis and Purification: While standard esterification methods are applicable researchgate.net, research into more efficient, green catalytic processes for its synthesis and high-purity purification could be valuable. nih.gov
Comparative Analysis: A direct, systematic comparison of its properties against other commercially available plasticizers and lubricant base stocks is needed to clearly define its advantages and potential market position.
Overview of Advanced Methodological Approaches Applied to this compound Research
The investigation of this compound involves a suite of advanced methodological approaches for its synthesis, purification, and characterization.
Synthesis: The primary method for synthesizing this compound is through the direct esterification of adipic acid with 2-octyldodecanol. This reaction is typically catalyzed by an acid catalyst, such as p-toluenesulfonic acid or sulfuric acid, and driven to completion by the removal of water, often using a Dean-Stark apparatus. researchgate.netbiointerfaceresearch.com
Purification and Analysis: Following synthesis, purification is essential to remove unreacted starting materials and catalytic residues. This is commonly achieved through a combination of washing, neutralization, and vacuum distillation. For analytical purposes, chromatographic techniques are indispensable.
Gas Chromatography (GC) and High-Pressure Liquid Chromatography (HPLC): These methods are used to assess the purity of the final product and to separate it from complex mixtures for analysis. nih.govmerckmillipore.com
Gas Chromatography-Mass Spectrometry (GC/MS): This powerful combination allows for the separation and identification of the compound and any potential byproducts or degradation products. nih.gov
Structural and Property Characterization:
Spectroscopic Methods: As detailed in section 1.1, NMR (¹H and ¹³C), FT-IR, and mass spectrometry are fundamental for confirming the chemical structure. researchgate.netnih.govbio-conferences.org
Thermal Analysis: Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are employed to determine the thermal stability, decomposition temperature, melting point, and glass transition temperature of the compound, which are critical for its application as a lubricant or polymer additive. acs.org
Rheological and Tribological Testing: The fluid properties are characterized using viscometers to measure kinematic viscosity at different temperatures and calculate the viscosity index. biointerfaceresearch.com Tribometers, such as four-ball testers, are used to evaluate its lubricating properties, including friction and wear characteristics under simulated operational conditions. biointerfaceresearch.comnasa.gov
These methodologies provide a comprehensive framework for the synthesis and detailed evaluation of this compound for its intended high-performance applications.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 85117-94-8 | parchem.com |
| Molecular Formula | C46H90O4 | |
| Molecular Weight | 707.20 g/mol | |
| Density | 0.888 g/cm³ | |
| Refractive Index | 1.461 | |
| IUPAC Name | bis(2-octyldodecyl) hexanedioate |
Structure
2D Structure
Properties
CAS No. |
85117-94-8 |
|---|---|
Molecular Formula |
C46H90O4 |
Molecular Weight |
707.2 g/mol |
IUPAC Name |
bis(2-octyldodecyl) hexanedioate |
InChI |
InChI=1S/C46H90O4/c1-5-9-13-17-21-23-27-31-37-43(35-29-25-19-15-11-7-3)41-49-45(47)39-33-34-40-46(48)50-42-44(36-30-26-20-16-12-8-4)38-32-28-24-22-18-14-10-6-2/h43-44H,5-42H2,1-4H3 |
InChI Key |
WLFITRMCTPBSQS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCC(CCCCCCCC)COC(=O)CCCCC(=O)OCC(CCCCCCCC)CCCCCCCCCC |
Other CAS No. |
85117-94-8 |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Investigations for Bis 2 Octyldodecyl Adipate
Esterification Pathways and Reaction Mechanism Elucidation for Adipate (B1204190) Synthesis
The formation of adipate diesters like bis(2-octyldodecyl) adipate can be accomplished via two main pathways: direct esterification of adipic acid and transesterification of an adipic acid ester.
Direct esterification, commonly known as Fischer-Speier esterification, is a fundamental and widely used method for producing esters. masterorganicchemistry.commasterorganicchemistry.com This reaction involves the direct condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst. For the synthesis of this compound, this entails reacting adipic acid with 2-octyldodecanol.
The reaction is an equilibrium-limited process, as described by the following equation:
The mechanism of Fischer esterification proceeds through several reversible steps. masterorganicchemistry.com Initially, the acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon. masterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation of the carbonyl oxygen yields the final ester product and regenerates the catalyst. masterorganicchemistry.commasterorganicchemistry.com A mnemonic for this six-step mechanism is PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation). masterorganicchemistry.com
Given the reversible nature of the reaction, strategies to shift the equilibrium towards the product side are essential for achieving high yields. masterorganicchemistry.comunimi.it Common industrial and laboratory practices include:
Using an excess of one reactant , typically the less expensive one. mdpi.com In this case, an excess of 2-octyldodecanol could be used.
Removing water as it is formed. This is often accomplished by azeotropic distillation using a Dean-Stark apparatus or by carrying out the reaction under vacuum. unimi.it This continuous removal of a product according to Le Chatelier's principle drives the reaction to completion. unimi.it
A solventless approach is often preferred to align with green chemistry principles, where the excess alcohol can also serve as the reaction medium. unimi.it
Transesterification is an alternative pathway where an existing ester is transformed into another by reaction with an alcohol, an acid, or another ester. organic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a short-chain dialkyl adipate, such as dimethyl adipate, with 2-octyldodecanol. researchgate.netresearchgate.net The reaction displaces the smaller alcohol (methanol in this case), which is removed to drive the reaction forward.
The general reaction is as follows:
This process is also equilibrium-controlled and requires a catalyst. researchgate.netacs.org The mechanism involves the nucleophilic attack of 2-octyldodecanol on the carbonyl carbon of the dimethyl adipate, leading to a tetrahedral intermediate. The leaving group, methoxide, is subsequently eliminated, yielding the desired diester. The removal of the volatile methanol byproduct is crucial for achieving high conversion rates. rsc.org Transesterification can be catalyzed by acids, bases, or organometallic compounds. researchgate.net
Catalytic Systems and Their Influence on this compound Formation
The choice of catalyst is a critical factor in adipate ester synthesis, affecting reaction rates, operating temperatures, and process sustainability. Catalysts can be broadly classified as homogeneous, heterogeneous, or biocatalytic.
Homogeneous catalysts are soluble in the reaction medium, providing excellent contact with the reactants. mpg.de
Brønsted Acids: Strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (TsOH) are traditional and effective catalysts for Fischer esterification. masterorganicchemistry.commdpi.com They operate by protonating the carboxylic acid, as detailed in the mechanism above. While effective, they can be corrosive and difficult to separate from the final product, often requiring a neutralization step that generates waste. mdpi.com
Lewis Acids: Organometallic compounds, particularly titanates like tetrabutyl titanate or tetra-isopropyl titanate, are widely used as Lewis acid catalysts in industrial esterification and transesterification. unimi.itgoogle.com They are typically active at higher temperatures (e.g., 200-250 °C). google.com The catalytic cycle is believed to involve the coordination of the catalyst to the carbonyl oxygen, activating it for nucleophilic attack by the alcohol. For instance, a titanium adipate chelate, prepared from an alkyl titanate, has been shown to be an effective catalyst for the transesterification synthesis of diisooctyl adipate. researchgate.netrsc.org
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. Their primary advantage is the ease of separation from the product mixture, allowing for catalyst recycling and continuous processing, which aligns with green chemistry principles. researchgate.net
Examples of heterogeneous catalysts for adipate synthesis include:
Acidic Ion-Exchange Resins: Materials like Amberlyst-15 are sulfonic acid-functionalized polymers that act as solid Brønsted acid catalysts. mdpi.comresearchgate.net
Metal Oxides and Zeolites: Solid acids such as silica (B1680970), alumina (B75360), and various zeolites can catalyze esterification reactions. acs.org The catalytic activity is often related to the material's surface area and the density of acid sites on its surface. For example, a fly ash catalyst rich in silica and alumina demonstrated high efficacy in producing dimethyl adipate, with a synergistic effect observed between the framework components. acs.org
Supported Catalysts: Active catalytic species can be immobilized on inert supports. For instance, nano-SO₄²⁻/TiO₂ has been used as a solid superacid catalyst for the synthesis of di(2-ethylhexyl) succinate, achieving high yields under specific conditions. mdpi.com
The effectiveness of these catalysts depends on surface properties such as pore size, surface area, and the nature and strength of the acidic sites.
Biocatalysis, particularly the use of enzymes, represents a green and highly selective alternative to conventional chemical catalysis. mdpi.com Lipases are the most commonly used enzymes for ester synthesis due to their ability to function in non-aqueous environments and catalyze esterification, alcoholysis, and acidolysis. scielo.br
For the synthesis of adipate esters, immobilized lipases are particularly favored as they can be easily recovered and reused. google.com
Candida antarctica Lipase (B570770) B (CALB): Often supplied immobilized on an acrylic resin (e.g., Novozym® 435), CALB is a highly efficient and widely studied biocatalyst for the synthesis of various diesters and polyesters. mdpi.comgoogle.comacs.org It has been successfully used to produce di(2-ethylhexyl) adipate with nearly 100% yield at mild temperatures (e.g., 50°C) under vacuum to remove the water byproduct. mdpi.com
Other Lipases: Enzymes from sources like Rhizomucor miehei have also been employed for adipate ester synthesis. google.com
Enzymatic synthesis offers several advantages:
High Selectivity: Lipases can be highly specific, reducing the formation of byproducts. scielo.br
Mild Reaction Conditions: Reactions are typically run at lower temperatures (40-80°C), which saves energy and prevents thermal degradation of reactants or products. mdpi.commdpi.com
Environmental Benefits: The process avoids the use of corrosive acids or toxic metal catalysts. nih.gov
Solvent-free systems are often employed in enzymatic esterification, where the alcohol substrate acts as the solvent, further enhancing the green credentials of the process. researchgate.net The key challenge is often the higher cost of enzymes and potentially longer reaction times compared to traditional methods. mdpi.com
Data Tables
Table 1: Comparison of Catalytic Systems for Adipate Ester Synthesis
| Catalyst Type | Specific Example(s) | Typical Reaction Conditions | Advantages | Disadvantages | Citation(s) |
| Homogeneous | Sulfuric Acid, p-Toluenesulfonic Acid, Titanium Tetrabutoxide | High temperature (150-250°C) | High reaction rates, effective | Corrosive, difficult to separate, waste generation | masterorganicchemistry.comunimi.itmdpi.comgoogle.com |
| Heterogeneous | Amberlyst-15, Silica-Alumina, Nano-SO₄²⁻/TiO₂ | Moderate to high temperature (130-200°C) | Easy separation and recycling, reduced waste | Potential for lower activity, mass transfer limitations | mdpi.comresearchgate.netacs.org |
| Biocatalytic | Immobilized Candida antarctica Lipase B (Novozym® 435) | Mild temperature (40-80°C), often under vacuum | High selectivity, mild conditions, environmentally friendly | Higher cost, potentially slower reaction rates | mdpi.comgoogle.comresearchgate.net |
Table 2: Research Findings on the Synthesis of Various Adipate Esters
| Adipate Ester | Reactants | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Citation(s) |
| Di(2-ethylhexyl) Adipate | Adipic Acid, 2-Ethylhexanol | Candida antarctica Lipase B | 50 | 3 | ~100 | mdpi.com |
| Dimethyl Adipate | Adipic Acid, Methanol | FS-1 Fly Ash (Heterogeneous) | 200 | 4 | 98 | acs.org |
| Di-n-butyl Adipate | Adipic Acid, n-Butanol | Acidic Ionic Liquid | 80 | 2 | >95 | mdpi.com |
| Diisooctyl Adipate | Dimethyl Adipate, Isooctanol | Titanium Adipate Chelate | 117 | Not specified | 94.2 | researchgate.netrsc.org |
Kinetic and Thermodynamic Studies of this compound Synthesis
Detailed kinetic and thermodynamic data for the synthesis of this compound are not extensively available in peer-reviewed literature. However, insights can be drawn from studies on analogous adipate esters, such as those involving shorter-chain or different branched-chain alcohols. The esterification of dicarboxylic acids like adipic acid is a reversible reaction, and its rate is influenced by several factors including temperature, catalyst concentration, and the molar ratio of reactants. google.com
Kinetic studies on the esterification of adipic acid with various alcohols, such as methanol and ethylene (B1197577) glycol, have been conducted to elucidate reaction mechanisms and determine kinetic parameters. For instance, the esterification of adipic acid with ethylene glycol catalyzed by tetrabutyl titanate was found to follow a second-order kinetic model. researchgate.net In another study, the esterification of adipic acid with methanol using Amberlyst 15 as a catalyst was modeled, and the activation energy was determined to be 14.471 kJ/mol. sphinxsai.com The reaction rate generally increases with higher temperatures, catalyst loading, and an increased alcohol-to-acid molar ratio. researchgate.netsphinxsai.com For the lipase-catalyzed synthesis of di(2-ethylhexyl) adipate (DEHA), a structurally related plasticizer, optimal conditions were found to be a temperature of 50°C and a molar ratio of 1:2.5 (adipic acid to 2-ethylhexanol). researchgate.net
The thermodynamic properties of adipate ester synthesis are also crucial for optimizing reaction conditions. The esterification reaction is typically equilibrium-limited. masterorganicchemistry.com For the heterogeneous esterification of adipic acid with methanol, the heat effect of the reaction system was found to be minor, indicating that temperature changes had little effect on the equilibrium conversion. researchgate.net Thermodynamic data for various adipate esters, such as diethyl adipate, are available and can be used for modeling and process simulation. chemeo.com
Table 1: Kinetic Data for Adipate Esterification with Various Alcohols (Analogous Systems) This table presents data from related systems to provide an estimate of kinetic behavior, as specific data for this compound is not available.
| Reactants | Catalyst | Temperature (K) | Activation Energy (kJ/mol) | Kinetic Model | Source(s) |
|---|---|---|---|---|---|
| Adipic Acid + Methanol | Amberlyst 15 | 313 - 333 | 14.471 | Pseudo-homogeneous | sphinxsai.com |
| Adipic Acid + Ethylene Glycol | Tetrabutyl titanate | 403 - 433 | 48 (forward) | Second-order | researchgate.net |
| Adipic Acid + Methanol | Amberlyst 35 | 313.2 - 343.2 | ~34 | Quasi-homogeneous | researchgate.net |
The synthesis of this compound is based on the Fischer-Speier esterification mechanism, where adipic acid reacts with two equivalents of 2-octyldodecanol in the presence of an acid catalyst. The mechanism proceeds through several equilibrium steps:
Sustainable Chemistry Principles and Process Intensification in Adipate Production
The industrial production of adipate esters is increasingly guided by the principles of green and sustainable chemistry, aiming to reduce environmental impact, minimize waste, and improve energy efficiency. tandfonline.com These principles are directly applicable to the synthesis of this compound.
Green Solvents and Solvent-Free Reaction Systems
A key principle of green chemistry is the reduction or elimination of volatile organic compounds (VOCs) as solvents. Traditional esterification processes often use solvents like toluene (B28343) to azeotropically remove water and drive the reaction equilibrium towards the products. unimi.it However, these solvents pose environmental and health risks.
Modern approaches focus on either using greener solvents or eliminating the need for a solvent altogether.
Green Solvents: Research has explored the use of more environmentally benign solvents. For the production of adipates from biomass-derived mucic acid, isopropanol (B130326) has been used as a green solvent and reductant. rsc.org Ionic liquids have also been investigated as catalysts and solvents for the synthesis of dialkyl adipates, offering advantages like easy separation and recyclability. mdpi.com
Solvent-Free Systems: Performing the reaction without a solvent ("neat") is a highly effective strategy for waste reduction. unimi.it Solvent-free synthesis of di(2-ethylhexyl) adipate (DEHA) using an immobilized lipase (Novozym 435) from Candida antarctica has been demonstrated to achieve 100% conversion. researchgate.netbiorxiv.org Applying a vacuum to the system helps in the removal of the water byproduct, shifting the equilibrium towards the final product without the need for a chemical drying agent or azeotropic solvent. researchgate.netbiorxiv.org This approach offers higher volumetric productivity compared to solvent-based systems. researchgate.net
Atom Economy and Waste Minimization in this compound Synthesis
Atom economy, a concept developed by Barry Trost, is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The direct esterification of adipic acid with 2-octyldodecanol inherently has a high theoretical atom economy, as the only byproduct is water.
Reaction: Adipic Acid + 2 (2-Octyldodecanol) → this compound + 2 H₂O
However, alternative synthetic routes are being explored that offer 100% atom economy. For example, the palladium-catalyzed direct carbonylation of 1,3-butadiene (B125203) with an alcohol represents a highly atom-efficient route to adipate esters, as all atoms from the reactants (butadiene, carbon monoxide, and alcohol) are incorporated into the final product. nih.govunimi.it This method avoids the production of water as a byproduct.
Waste minimization in adipate production extends beyond atom economy to include the entire process. Key strategies include:
Catalyst Recycling: The use of heterogeneous or immobilized catalysts, such as ion-exchange resins (Amberlyst 15) or immobilized lipases (Novozym 435), simplifies product purification and allows for the catalyst to be recovered and reused over multiple cycles, reducing solid waste and cost. mdpi.comacs.org Fly ash, an industrial waste product, has also been successfully used as a low-cost, recyclable catalyst for dimethyl adipate synthesis. nih.gov
Byproduct Valorization: In large-scale adipic acid production, waste streams containing other dicarboxylic acids are generated. Processes have been developed to recover these acids (e.g., glutaric and succinic acid), convert them to their corresponding dimethyl esters, and either use them as valuable "green" solvents or recycle them back into the process. google.com
Renewable Feedstocks: A major focus of sustainable chemistry is the shift from petrochemical feedstocks to renewable, bio-based sources. tandfonline.com Adipic acid and its esters can be synthesized from biomass-derived molecules like mucic acid or d-glucaric acid, which can significantly reduce the carbon footprint and eliminate the emission of nitrous oxide (N₂O), a potent greenhouse gas associated with conventional adipic acid manufacturing from benzene. tandfonline.comrsc.orgbiorxiv.org
Table 2: Comparison of Sustainability Metrics for Adipate Synthesis Routes
| Synthesis Route | Feedstocks | Key Byproduct | Atom Economy | Key Sustainability Feature(s) | Source(s) |
|---|---|---|---|---|---|
| Fischer Esterification | Adipic Acid, Alcohol | Water | High (not 100%) | Can be run solvent-free; adaptable to biocatalysis. | unimi.itbiorxiv.org |
| Palladium-catalyzed Carbonylation | 1,3-Butadiene, CO, Alcohol | None | 100% | Maximizes atom utilization; avoids water byproduct. | nih.govunimi.it |
Advanced Spectroscopic and Structural Characterization of Bis 2 Octyldodecyl Adipate
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Ester Elucidation
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules like Bis(2-octyldodecyl) adipate (B1204190). The large and flexible nature of this diester necessitates the use of advanced NMR techniques to resolve its complex proton (¹H) and carbon-¹³ (¹³C) spectra and to deduce its three-dimensional structure.
Multi-Dimensional NMR (e.g., COSY, HSQC, HMBC) for Conformational Analysis
While one-dimensional (1D) NMR provides initial information on the chemical environment of individual nuclei, multi-dimensional NMR experiments are essential for unambiguously assigning signals and understanding the connectivity and spatial relationships between atoms in Bis(2-octyldodecyl) adipate.
¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the long alkyl chains and the adipate backbone. The overlapping signals of the numerous methylene (B1212753) (-CH₂-) groups in the octyl and dodecyl chains would form a complex multiplet region.
¹³C NMR: The carbon NMR spectrum would provide better resolution for the individual carbon atoms, including the distinct signals for the carbonyl carbon of the ester, the methine carbon at the branching point of the alcohol moiety, and the various methylene carbons.
To decipher the complex spectral data, 2D NMR techniques are employed:
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings within the molecule. For this compound, COSY would be instrumental in tracing the connectivity of the protons along the octyldodecyl chains and the adipate backbone. sdsu.edu Cross-peaks would confirm the neighboring protons, helping to differentiate between the various methylene groups.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). columbia.edu This is a powerful technique for assigning the carbon signals based on the assignments of their attached protons. columbia.edu For instance, the proton signal of the methine group in the 2-octyldodecyl moiety would show a cross-peak with its corresponding carbon signal.
The following tables illustrate the expected NMR data for this compound.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carbonyl (C=O) | - | ~173 |
| α-CH₂ (Adipate) | ~2.2-2.3 (t) | ~34 |
| β-CH₂ (Adipate) | ~1.6-1.7 (m) | ~24 |
| O-CH₂ | ~3.9-4.1 (d) | ~67 |
| CH (Branch) | ~1.5-1.6 (m) | ~39 |
| Alkyl CH₂ | ~1.2-1.4 (m) | ~22-32 |
Table 2: Expected Key 2D NMR Correlations for this compound
| Correlation Type | Correlating Nuclei | Expected Information |
|---|---|---|
| COSY | Adjacent -CH₂- and -CH- protons | Confirms the sequence of protons in the alkyl chains and adipate backbone. |
| HSQC | Directly bonded ¹H and ¹³C | Assigns carbon signals based on proton assignments. |
| HMBC | Protons on α-carbon of adipate and Carbonyl carbon | Confirms the adipate structure. |
Solid-State NMR for Ordered Molecular Aggregations
In the solid state, molecules of this compound may adopt a more ordered arrangement. Solid-state NMR (ssNMR) is a powerful technique to study the structure and dynamics of materials in their solid form. rsc.org While solution NMR averages out anisotropic interactions due to rapid molecular tumbling, ssNMR can provide information about molecular packing and polymorphism. researchgate.netnih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) can provide high-resolution spectra of solid samples, revealing subtle differences in the chemical environment of the carbon atoms due to packing effects. researchgate.net This can be particularly useful for studying phase transitions or the interaction of the adipate with other components in a blend.
Vibrational Spectroscopy (FTIR and Raman) for Molecular Interactions and Functional Group Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are complementary and provide a characteristic fingerprint of the functional groups present in this compound. edinst.com
The FTIR and Raman spectra of this compound would be dominated by the vibrations of the ester group and the long aliphatic chains.
C=O Stretch: A strong absorption band in the FTIR spectrum, typically around 1730-1740 cm⁻¹, is characteristic of the ester carbonyl stretching vibration. This band is often weaker in the Raman spectrum.
C-O Stretch: The C-O stretching vibrations of the ester group would appear in the fingerprint region of the FTIR spectrum, typically between 1100 and 1300 cm⁻¹.
C-H Stretch: Strong absorptions in the region of 2850-3000 cm⁻¹ in both FTIR and Raman spectra correspond to the symmetric and asymmetric stretching vibrations of the numerous C-H bonds in the alkyl chains.
CH₂ Bending: The scissoring and rocking vibrations of the methylene groups would appear around 1465 cm⁻¹ and 720 cm⁻¹, respectively.
Table 3: Predicted Key Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |
|---|---|---|
| C-H Stretch (Alkyl) | 2850 - 3000 | FTIR & Raman |
| C=O Stretch (Ester) | 1730 - 1740 | FTIR (Strong), Raman (Weak) |
| CH₂ Bending | ~1465 | FTIR & Raman |
| C-O Stretch (Ester) | 1100 - 1300 | FTIR |
Quantitative Spectroscopic Analysis of this compound Components
FTIR spectroscopy can be used for the quantitative analysis of this compound. By creating a calibration curve of known concentrations of the ester in a suitable solvent, the concentration of an unknown sample can be determined by measuring the absorbance of the characteristic carbonyl (C=O) peak. This method is widely used in industrial quality control to determine the purity of esters or their concentration in a mixture.
In-situ Spectroscopic Monitoring of Adipate Reactions and Phase Transitions
In-situ spectroscopic techniques allow for the real-time monitoring of chemical reactions and physical processes. nih.gov
Reaction Monitoring: The esterification reaction to produce this compound from adipic acid and 2-octyldodecanol can be monitored using in-situ FTIR or Raman spectroscopy. acs.orgresearchgate.net By tracking the decrease in the broad O-H stretching band of the carboxylic acid and the alcohol, and the simultaneous increase in the characteristic C=O stretching band of the ester, the reaction kinetics can be studied.
Phase Transition Analysis: The phase transitions of this compound, such as melting or crystallization, can be investigated by monitoring changes in the vibrational spectra as a function of temperature. researchgate.net Changes in peak position, width, and intensity can provide insights into the molecular rearrangements that occur during these transitions.
Mass Spectrometry for Fragmentation Pathways and Molecular Weight Distribution Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. wikipedia.org It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (C₄₆H₉₀O₄), the molecular weight is 707.20 g/mol . parchem.com The mass spectrum would be expected to show a molecular ion peak [M]⁺ or a related peak such as [M+H]⁺ or [M+Na]⁺ depending on the ionization technique used.
The fragmentation of the molecular ion provides valuable structural information. Common fragmentation pathways for esters include:
Alpha-Cleavage: Cleavage of the bond alpha to the carbonyl group.
McLafferty Rearrangement: A characteristic rearrangement of esters with sufficiently long alkyl chains, involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage of the beta-bond. libretexts.org
For this compound, the fragmentation is likely to be complex due to the large alkyl groups. The fragmentation of similar diesters, such as phthalates and other adipates, often involves the loss of the alkyl chains and characteristic rearrangements. researchgate.netresearchgate.netchemicalbook.com
Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 707 | [C₄₆H₉₀O₄]⁺ | Molecular Ion |
| 425 | [M - C₂₀H₄₁]⁺ | Loss of one octyldodecyl radical |
| 281 | [C₂₀H₄₁]⁺ | Octyldodecyl cation |
| 129 | [HOOC(CH₂)₄CO]⁺ | Adipic acid fragment after rearrangement |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unequivocal identification of a compound by measuring its mass with extremely high accuracy and precision. longdom.orgbioanalysis-zone.com Unlike nominal mass spectrometry, HRMS can distinguish between molecules with the same nominal mass but different elemental compositions. spectroscopyonline.com For this compound (C46H90O4), HRMS provides an exact mass measurement, typically with an error of less than 5 parts per million (ppm), which serves as definitive evidence for its elemental formula. longdom.orgspectroscopyonline.com
Advanced mass analyzers such as Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) are employed to achieve high resolution. longdom.org The resulting accurate mass data is crucial for confirming the synthesis of the target molecule and for identifying unknown compounds in a sample. lcms.cz
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct Ion | Chemical Formula | Calculated m/z |
|---|---|---|
| [M+H]+ | C46H91O4+ | 707.69118 |
| [M+Na]+ | C46H90O4Na+ | 729.67312 |
| [M+NH4]+ | C46H94NO4+ | 724.71772 |
| [M+K]+ | C46H90KO4+ | 745.64706 |
| [M-H]- | C46H89O4- | 705.67662 |
Data sourced from predicted values for bis(2-octyldodecyl) hexanedioate. uni.lu
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is an essential tool for confirming the molecular structure of a compound by fragmenting a selected precursor ion and analyzing the resulting product ions. nih.gov This process provides a fragmentation fingerprint that is unique to the molecule's structure, allowing for the verification of its constituent parts. acs.org
For this compound, the precursor ion (e.g., [M+H]+ at m/z 707.69) is isolated and subjected to collision-induced dissociation (CID). The fragmentation patterns are predictable based on the molecule's structure, which consists of a central adipate core linked to two large 2-octyldodecyl ester groups. Key fragmentation pathways would include:
Neutral loss of the 2-octyldodecanol side chains: This is a common pathway for esters, resulting in significant fragment ions.
Cleavage at the ester bond: Fragmentation can occur at the C-O bond of the ester, providing information about the alcohol and acid moieties. researchgate.net
Retro-Diels-Alder or similar rearrangement reactions within the hydrocarbon chains, although typically less prominent than ester bond cleavages. nih.gov
By analyzing the masses of these fragment ions, the connectivity of the adipate core to the specific isomeric alcohol (2-octyldodecanol) can be confirmed. researchgate.net
Table 2: Plausible MS/MS Fragmentation Profile for this compound
| Precursor Ion (m/z) | Fragmentation Pathway | Key Product Ions (m/z) | Structural Information Confirmed |
|---|---|---|---|
| 707.69 ([M+H]+) | Neutral loss of 2-octyldodecanol (C20H42O) | 411.31 | Confirms the mass of the alcohol moiety |
| 707.69 ([M+H]+) | Cleavage yielding protonated adipic acid monoester | 455.39 | Confirms the adipate-monoalcohol structure |
X-ray Scattering and Diffraction Techniques for Supramolecular Organization
X-ray techniques are powerful for probing the structure of materials at different length scales, from atomic arrangements to larger mesoscale organizations. researchgate.net
Small-Angle X-ray Scattering (SAXS) for Mesoscale Structure Determination
Small-Angle X-ray Scattering (SAXS) is used to investigate structural features on a nanometer to submicrometer scale (approximately 1-100 nm). nih.govslri.or.th This makes it an ideal technique for studying the supramolecular organization, shape, and size of large molecules like this compound in various states (e.g., in solution, melts, or polymer blends). researchgate.netembo.org
In a SAXS experiment, a sample is irradiated with a highly collimated X-ray beam, and the scattered intensity is measured at very small angles (typically < 5°). nih.gov The resulting scattering pattern provides information about:
Inter-particle Interactions: In concentrated solutions or blends, SAXS can reveal information about how individual molecules arrange with respect to one another. researchgate.net
Phase Behavior: It can be used to characterize the structure of liquid crystalline phases or micro-domain structures in polymer-plasticizer systems. epo.orggoogleapis.com
Given its large, flexible alkyl chains, this compound is expected to exhibit complex conformational behavior and self-assembly, which can be effectively characterized by SAXS. rsc.org
Wide-Angle X-ray Diffraction (WAXD) for Crystalline Order Analysis
While SAXS probes larger structures, Wide-Angle X-ray Diffraction (WAXD), sometimes referred to as Wide-Angle X-ray Scattering, investigates structure at smaller, atomic-to-molecular length scales (typically < 1 nm). nih.gov It is the primary technique for analyzing crystalline order within a material. slri.or.th
If this compound is cooled to a temperature where it crystallizes, WAXD can provide detailed information about its solid-state structure:
Crystallinity: The presence of sharp Bragg diffraction peaks indicates crystalline domains, while broad, diffuse halos (amorphous halos) suggest disordered or liquid-like regions.
Polymorphism: WAXD can distinguish between different crystalline forms (polymorphs) of the same compound, which may have different physical properties.
Lattice Spacing: The positions of the diffraction peaks relate to the repeating distances between atoms or molecules in the crystal lattice, according to Bragg's Law. nih.gov
For a molecule with long alkyl chains, WAXD patterns often show characteristic peaks corresponding to the packing of these chains. acs.org The combination of SAXS and WAXS provides a comprehensive picture of the hierarchical structure of a material across different length scales. rug.nl
Advanced Chromatographic Methods for Purity Assessment and Impurity Profiling
Chromatographic techniques are indispensable for separating complex mixtures and assessing the purity of a chemical substance. ijprajournal.comresolvemass.ca
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the analysis of volatile and semi-volatile organic compounds. resolvemass.ca It is exceptionally well-suited for purity assessment and the identification of minor impurities in samples of this compound. researchgate.netrsc.org The method combines the powerful separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. restek.com
In a typical analysis, the sample is injected into the GC, where it is vaporized. Volatile components travel through a capillary column at different rates depending on their boiling points and interactions with the column's stationary phase, leading to their separation. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented, generating a unique mass spectrum for identification. lcms.cz
Potential volatile impurities in this compound that could be identified and quantified by GC-MS include:
Residual Reactants: Unreacted 2-octyldodecanol and adipic acid (or its volatile esters).
Synthesis By-products: Products from side reactions, such as the monoester of adipic acid.
Degradation Products: Compounds formed from the breakdown of the adipate ester due to heat or oxidation, such as 2-octyldodecanol. rsc.org
Table 3: Typical GC-MS Parameters and Potential Impurities in this compound Analysis
| Parameter | Typical Setting | Purpose |
|---|---|---|
| GC System | ||
| Injection Mode | Split/Splitless | Introduces a small, representative sample onto the column. |
| Inlet Temperature | 270 - 300 °C | Ensures complete vaporization of the analyte and impurities. rsc.org |
| Column | Phenyl-methylpolysiloxane (e.g., Rxi-5ms) | A common non-polar to mid-polar phase for separating a wide range of organic molecules. restek.com |
| Oven Program | 40 °C hold, ramp to 300-320 °C | Separates components based on boiling point. rsc.org |
| MS System | ||
| Ionization Mode | Electron Ionization (EI) | Creates reproducible fragmentation patterns for library matching. lcms.cz |
| Mass Analyzer | Quadrupole or Ion Trap | Scans a mass range (e.g., m/z 50-750) to detect all eluting ions. rsc.org |
| Potential Impurities | Expected Elution | Identification Method |
| 2-Octyldodecanol | Earlier than parent compound | Mass spectrum matching to library (NIST). |
| Adipic Acid (as methyl ester) | Earlier than parent compound | Derivatization may be needed; identified by its mass spectrum. |
Computational Chemistry and Molecular Modeling of Bis 2 Octyldodecyl Adipate
Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods, which solve the Schrödinger equation or its density-based equivalent, provide detailed information about electron distribution, molecular orbitals, and reactivity.
Density Functional Theory (DFT) has become a popular quantum mechanical method for studying large organic molecules like Bis(2-octyldodecyl) adipate (B1204190) due to its balance of computational cost and accuracy. wikipedia.org DFT calculations can elucidate the electronic properties that are crucial for predicting the reactivity and stability of the ester.
For a molecule like Bis(2-octyldodecyl) adipate, DFT can be used to optimize the molecular geometry, revealing the most stable three-dimensional arrangement of its atoms. This includes the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The presence of long, branched alkyl chains (2-octyldodecyl) and the central adipate moiety creates a complex potential energy surface with numerous local minima, which DFT can explore.
Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of the molecule. A large HOMO-LUMO gap implies high stability. Furthermore, the spatial distribution of these frontier orbitals can indicate the likely sites for electrophilic and nucleophilic attack. For an ester, the carbonyl carbons are expected to be electrophilic sites, a feature that can be quantified through DFT.
Studies on similar long-chain esters have demonstrated the utility of DFT. For instance, DFT calculations on synthetic esters used as transformer oils have shown that properties like the ionization potential are significantly influenced by the length of the alkyl chains. researchgate.net It was observed that longer alkyl chains could lead to a reduction in the ionization potential, which has implications for the material's dielectric properties. researchgate.net Similarly, DFT studies on coumarin (B35378) esters with varying alkoxy chain lengths have provided insights into how the electronic distribution and dipole moment change with the size of the alkyl group, which is analogous to the structure of this compound. mdpi.com
A molecular electrostatic potential (MESP) map can also be generated from DFT calculations. This map visualizes the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MESP would show negative potential around the carbonyl oxygen atoms, indicating their nucleophilic character and propensity for hydrogen bonding.
| Property | Calculated Value | Unit |
| HOMO Energy | -6.5 | eV |
| LUMO Energy | 1.2 | eV |
| HOMO-LUMO Gap | 7.7 | eV |
| Dipole Moment | 2.5 | Debye |
| Ionization Potential | 8.1 | eV |
This table presents illustrative data that would be expected from DFT calculations on this compound at a common level of theory (e.g., B3LYP/6-31G).*
Ab initio methods, which are based on first principles without the use of empirical parameters, are powerful tools for deriving spectroscopic properties. unipd.it For this compound, these methods can predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra, which are essential for its characterization.
Vibrational frequencies can be calculated by computing the second derivatives of the energy with respect to the atomic coordinates. These calculations can help in the assignment of experimental infrared (IR) and Raman spectra. For a large molecule like this compound, the vibrational spectrum is complex. Ab initio calculations can distinguish between different types of vibrations, such as the characteristic C=O stretching of the ester groups, the C-O stretching, and the various C-H bending and stretching modes of the long alkyl chains. Studies on smaller esters have shown that ab initio calculations, often at the Møller-Plesset perturbation theory (MP2) level, can accurately predict vibrational frequencies. acs.org For example, the carbonyl stretching frequency is sensitive to its local environment and conformation, a phenomenon that can be accurately modeled. aip.org
Furthermore, ab initio calculations are crucial for studying conformational isomerism. The long and branched alkyl chains of this compound can adopt numerous conformations. Ab initio methods can calculate the relative energies of these conformers and the energy barriers for rotation around single bonds. banglajol.info This information is vital for understanding the molecule's flexibility and how it influences its bulk properties.
NMR chemical shifts can also be predicted using ab initio methods. By calculating the magnetic shielding tensors for each nucleus in the presence of an external magnetic field, the chemical shifts for ¹H and ¹³C can be determined. These theoretical predictions are valuable for interpreting experimental NMR spectra and can help in assigning peaks to specific atoms within the molecule, which can be challenging for a molecule of this size and complexity.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |
| Symmetric C=O Stretch | Ester | 1745 |
| Asymmetric C=O Stretch | Ester | 1730 |
| C-O-C Stretch | Ester | 1180 |
| CH₂ Scissoring | Alkyl Chain | 1465 |
| CH₃ Asymmetric Stretch | Alkyl Chain | 2960 |
This table contains hypothetical data derived from ab initio calculations (e.g., MP2/cc-pVTZ) for the most stable conformer of this compound.
Molecular Dynamics (MD) Simulations for Conformational Landscapes and Intermolecular Interactions
While quantum mechanics provides a detailed understanding of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into the dynamic processes, conformational changes, and intermolecular interactions that determine the bulk properties of a material. mdpi.com
The accuracy of MD simulations is highly dependent on the quality of the force field, which is a set of empirical functions and parameters that describe the potential energy of the system. For a molecule like this compound, a reliable force field must accurately represent the interactions within the molecule (bonded terms) and between molecules (non-bonded terms).
Several force fields, such as the General Amber Force Field (GAFF) and the Optimized Potentials for Liquid Simulations (OPLS), have been developed for organic molecules. ambermd.orgaip.org However, for specific classes of molecules like long-chain esters, these general force fields may require refinement and validation. The development of a specific force field for long-chain esters often involves a combination of quantum mechanical calculations and experimental data.
The bonded parameters, particularly the dihedral (torsional) terms, are critical for describing the conformational preferences of the flexible alkyl chains and the ester groups. These parameters are often derived by fitting to the potential energy surfaces calculated using high-level ab initio methods, such as MP2. ucsb.edunih.gov For example, the LOPLS-AA (Long-chain Optimized Potential for Liquid Simulations - All Atom) force field was extended to esters by fitting dihedral angles to ab initio calculations and adjusting Lennard-Jones parameters to reproduce experimental liquid densities and heats of vaporization. acs.orgresearchgate.netnih.gov
The non-bonded parameters, which include Lennard-Jones terms (describing van der Waals interactions) and electrostatic terms (Coulomb interactions based on partial atomic charges), are validated by comparing the simulated bulk properties of model compounds with experimental data. For long-chain esters, properties like density, viscosity, and heat of vaporization at different temperatures are used as benchmarks. researchgate.net The validation process ensures that the force field can accurately predict the thermophysical properties of the target compound. Recent work on optimizing the GAFF force field for liquid crystal molecules, which often contain ester functionalities and long alkyl chains, has shown that careful parameterization can significantly improve the prediction of physical properties. rsc.org
MD simulations can be used to study the behavior of this compound in different environments, such as in a pure liquid state or dissolved in various solvents. This is particularly relevant for understanding its performance as a lubricant, where it may be mixed with other base oils or additives.
In a simulation of pure this compound, one can study how the molecules pack together and how the long, branched alkyl chains interact with each other. The simulations can reveal the extent of chain entanglement and the nature of the intermolecular forces, which are dominated by van der Waals interactions. The conformational landscape of the molecule in the liquid state can be explored, providing insights into its flexibility and how this affects properties like viscosity.
Simulating this compound in different solvents, such as a non-polar hydrocarbon or a more polar co-solvent, can provide information about its solubility and mixing behavior. The radial distribution function (RDF) can be calculated from the simulation trajectory to quantify the local structure around the solute molecule. For example, the RDF between the carbonyl oxygen atoms of the ester and the solvent molecules can reveal the nature of the solute-solvent interactions. Studies on the simulation of biomolecules and nanoparticles in various organic solvents have demonstrated the power of MD in elucidating the role of the solvent in dictating the conformation and aggregation behavior of large molecules. acs.orgmdpi.comfrontiersin.org Such insights are transferable to understanding how this compound would behave in a complex fluid mixture.
Computational Prediction of Thermophysical and Rheological Behavior of Diesters
A key application of molecular modeling is the prediction of macroscopic properties from the molecular structure. For a lubricant base oil like this compound, thermophysical properties (e.g., density, heat capacity) and rheological properties (e.g., viscosity) are of paramount importance.
Computational methods can be used to predict these properties, often with a level of accuracy that can guide experimental work and formulation design. researchgate.net Nonequilibrium molecular dynamics (NEMD) is a powerful technique for calculating transport properties like viscosity. purdue.edu In an NEMD simulation, a shear flow is applied to the simulation box, and the resulting stress is measured to determine the viscosity.
Recent studies have successfully used NEMD to predict the viscosity of structurally similar diesters, such as di(2-ethylhexyl) adipate (DEHA). nih.govacs.org These simulations have shown good agreement with experimental measurements across a range of temperatures. figshare.com The branching in the alkyl chains, as is present in this compound, is known to have a significant impact on viscosity, and MD simulations are well-suited to capture these effects. researchgate.net
Quantitative Structure-Property Relationship (QSPR) models offer another computational approach. sci-hub.se QSPR models are statistical models that correlate molecular descriptors (numerical representations of molecular structure) with experimental properties. For a series of related esters, a QSPR model could be developed to predict properties like viscosity index and pour point based on descriptors that encode information about molecular size, shape, and electronic properties.
Finally, equations of state (EoS), such as the Peng-Robinson or PC-SAFT (Perturbed-Chain Statistical Associating Fluid Theory) EoS, can be used to predict thermophysical properties like density, vapor pressure, and heat capacity over a range of temperatures and pressures. scielo.org.mxchemrj.org These models, which are often parameterized using experimental data or data from molecular simulations, can provide rapid predictions of fluid properties for process and engineering calculations. acs.orgacs.org
| Temperature (K) | Experimental Viscosity (mPa·s) | NEMD Simulated Viscosity (mPa·s) | Percent Deviation (%) |
| 293 | 12.5 | 10.3 | -17.6 |
| 343 | 3.8 | 3.1 | -18.4 |
| 393 | 1.9 | 1.5 | -21.1 |
This table is based on data for di(2-ethylhexyl) adipate (DEHA) from reference acs.org and serves as an example of the expected accuracy for NEMD simulations of this compound.
Molecular Docking and Binding Affinity Studies with Polymeric and Biological Macromolecules
Computational modeling, particularly molecular docking and molecular dynamics (MD) simulations, provides significant insights into the interactions between small molecules like this compound and various macromolecules. Although specific molecular docking studies exclusively targeting this compound are not extensively available in public literature, a comprehensive understanding can be constructed by analyzing studies on structurally analogous adipate plasticizers and other long-chain diesters. This approach allows for an informed inference on the probable binding behaviors and affinities of this compound with both polymeric and biological macromolecules.
The interaction of plasticizers with polymers is fundamental to their function. Molecular dynamics simulations are a powerful tool to predict the compatibility and plasticizing efficiency of these additives. acs.orgacs.org The compatibility between a plasticizer and a polymer, such as Polyvinyl Chloride (PVC), can be evaluated using the Flory-Huggins interaction parameter (χ), which can be derived from simulation data. A lower interaction parameter generally signifies better miscibility. For adipate esters, the long, flexible aliphatic chains are expected to intercalate between polymer chains, increasing free volume and molecular mobility, which imparts flexibility to the material. semanticscholar.orgresearchgate.net The large, branched 2-octyldodecyl groups of this compound would create significant steric hindrance, effectively separating the PVC chains. The primary interactions are anticipated to be van der Waals forces and hydrophobic interactions between the alkyl chains of the plasticizer and the polymer backbone.
In studies involving adipate plasticizers and PVC, it has been noted that the length and branching of the alkyl chains influence the plasticizing effect. researchgate.net Longer, linear chains can lead to better flexibility, particularly at low temperatures. researchgate.net While this compound possesses very long branched chains, which enhances its permanence by reducing migration, the branching might slightly reduce the plasticizing efficiency compared to a linear isomer of the same molecular weight. MD simulations on systems like dioctyl adipate (DOA) in PVC have been used to calculate properties like the glass transition temperature (Tg) and diffusion coefficients, which are indirect measures of the interaction strength and plasticizing efficiency. mcmaster.cascispace.com
Table 1: Predicted Interaction Characteristics of Adipate Plasticizers with PVC based on Molecular Dynamics Simulations of Analogous Compounds
| Plasticizer Type | Key Structural Feature | Primary Interaction Type with PVC | Expected Effect on PVC | Reference for Analogy |
| This compound | Long, branched alkyl chains | Van der Waals, Hydrophobic | High permanence, good flexibility | mcmaster.ca, researchgate.net |
| Dioctyl adipate (DOA) | Linear C8 alkyl chains | Van der Waals, Hydrophobic | High plasticizing efficiency, especially at low temperatures | researchgate.net |
| Generic Adipate Esters | Central adipic acid moiety | Dipole-dipole (ester group), Van der Waals (alkyl chains) | Reduction in Tg, increased polymer chain mobility | acs.org, semanticscholar.org |
This table is generated based on inferential analysis from studies on analogous compounds, as direct simulation data for this compound was not found.
From a biological perspective, plasticizers can interact with various proteins, including enzymes and nuclear receptors, potentially leading to endocrine-disrupting effects. Molecular docking studies are crucial for predicting the binding affinity and mode of interaction of these compounds with biological targets. For instance, studies on phthalate (B1215562) plasticizers, which adipates often replace, have shown binding to proteins like human sex hormone-binding globulin (SHBG). nih.gov These studies reveal that long-chain phthalates can exhibit significant binding affinities, comparable to endogenous ligands. nih.gov
Given its structure, this compound, with its large hydrophobic side chains, would likely interact favorably with the hydrophobic ligand-binding pockets of nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs) or other lipid-sensing receptors. nih.govmdpi.comfrontiersin.org The binding is expected to be driven by hydrophobic interactions and van der Waals forces.
A recent study performed molecular docking of novel bidentate 2,5-bis(5-aryl tetrazol-2-yl)-dimethyl adipate derivatives with the cytochrome P450 enzyme CYP3A4. aaup.edu This study, while on a different adipic acid derivative, provides valuable insight into how the adipate backbone can position functional groups within a protein's active site. The calculated binding affinities for these adipate derivatives ranged from -8.1 to -10.1 kcal/mol, indicating stable binding. aaup.edu Another in silico study investigated new adipate esters isolated from Cunninghamella echinulata for their potential binding to the µ-opioid receptor and aldose reductase. researchgate.net These findings underscore that adipate-based molecules can effectively dock into the binding sites of biological macromolecules.
Table 2: Representative Binding Affinities of Adipate Derivatives with Biological Macromolecules from Docking Studies
| Compound | Biological Target | Binding Affinity (kcal/mol) | Key Interacting Residues/Interaction Type | Reference |
| 2,5-bis(5-(phenyl)-2H-tetrazol-2-yl)dimethyl hexanedioate | Cytochrome P450 3A4 (7UAZ) | -10.1 | Hydrophobic contacts with amino acid residues | aaup.edu |
| 2,5-bis(5-(4-chlorophenyl)-2H-tetrazol-2-yl)dimethyl hexanedioate | Cytochrome P450 3A4 (7UAZ) | -9.6 | Hydrophobic and halogen bond interactions | aaup.edu |
| 2,5-bis(5-(4-fluorophenyl)-2H-tetrazol-2-yl)dimethyl hexanedioate | Cytochrome P450 3A4 (7UAZ) | -8.1 | Hydrophobic interactions | aaup.edu |
| Novel Adipate Ester 3 from C. echinulata | µ Opioid Receptor | Not specified, predicted agonist/antagonist activity | - | researchgate.net |
| Novel Adipate Ester 4 from C. echinulata | Aldose Reductase | Not specified, predicted inhibitory activity | - | researchgate.net |
This table presents data from studies on various adipate derivatives to illustrate the potential binding affinities of this class of compounds. Data for this compound itself is not available.
Thermodynamics and Kinetics of Degradation Pathways for Bis 2 Octyldodecyl Adipate
Thermal Degradation Mechanisms and Kinetic Analysis
Detailed studies on the thermal degradation of bis(2-octyldodecyl) adipate (B1204190) are not present in the reviewed literature. Such studies would typically involve techniques like thermogravimetric analysis (TGA) to determine the compound's thermal stability and decomposition temperatures.
Pyrolysis Pathways and Reaction Products Characterization
Information regarding the specific pyrolysis pathways for bis(2-octyldodecyl) adipate is not available. A thorough investigation would require pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) to identify the volatile products formed upon thermal decomposition. For other long-chain esters, pyrolysis often involves mechanisms like β-elimination, leading to the formation of an alkene and a carboxylic acid, or ester cleavage, resulting in a variety of smaller hydrocarbon fragments. However, the specific products for this compound have not been characterized.
Influence of Temperature on Ester Cleavage Kinetics and Activation Energies
There is no available data on the kinetics of ester cleavage for this compound. Kinetic studies are crucial for determining the rate of degradation at different temperatures and for calculating the activation energy (Ea) of the decomposition reaction. This information is vital for predicting the material's lifespan and behavior under thermal stress, but such values have not been experimentally determined for this specific compound.
Oxidative Degradation Kinetics and Radical Chain Mechanisms
The oxidative stability of esters is critical for their application, yet specific studies on the oxidative degradation of this compound are absent from the current body of scientific literature.
Autoxidation Processes in this compound
Autoxidation, a free-radical chain reaction involving oxygen, is a primary pathway for the degradation of organic materials. The process typically involves initiation, propagation, and termination steps, leading to the formation of hydroperoxides, which can decompose into various alcohols, ketones, and carboxylic acids. The kinetics and specific products of autoxidation for this compound have not been reported.
Mechanistic Study of Antioxidant Efficacy in Ester Systems
While the use of antioxidants is common to improve the stability of esters, no studies were found that specifically evaluate the efficacy of different antioxidants (e.g., hindered phenols, phosphites) in preventing the oxidative degradation of this compound. Such research would be necessary to understand the stabilization mechanisms and to develop effective additive packages.
Hydrolytic Stability and Esterase-Mediated Degradation Pathways
The susceptibility of this compound to hydrolysis, either chemically or enzymatically, is another critical area where specific data is lacking. Hydrolytic degradation involves the cleavage of the ester bond by water, leading to the formation of adipic acid and 2-octyldodecanol. The rate of this process can be influenced by factors such as pH, temperature, and the presence of catalysts, including enzymes like esterases. While general principles of ester hydrolysis are well-understood, the specific hydrolytic stability and biodegradability of this large, sterically hindered ester have not been documented.
Influence of pH and Temperature on Hydrolysis Rate Constants
The hydrolysis of this compound involves the cleavage of its ester bonds by water, yielding adipic acid and 2-octyldodecanol. This reaction is significantly influenced by both pH and temperature. Generally, the hydrolysis of esters can be catalyzed by both acids and bases.
Under acidic conditions, the reaction mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. In contrast, under basic conditions (saponification), the hydroxide ion directly attacks the carbonyl carbon. The rate of hydrolysis is typically slowest in the neutral pH range and increases at both low and high pH values.
Temperature has a pronounced effect on the hydrolysis rate, as described by the Arrhenius equation. An increase in temperature provides the necessary activation energy for the reaction to proceed, thus accelerating the rate of ester cleavage.
Hypothetical Hydrolysis Rate Constants for a Long-Chain Dialkyl Adipate
| Temperature (°C) | pH | Pseudo-First-Order Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 25 | 4 | 1.5 x 10⁻⁸ |
| 25 | 7 | 3.0 x 10⁻⁹ |
| 25 | 9 | 4.5 x 10⁻⁸ |
| 50 | 4 | 6.0 x 10⁻⁷ |
| 50 | 7 | 1.2 x 10⁻⁷ |
| 50 | 9 | 1.8 x 10⁻⁶ |
This table is illustrative and not based on experimental data for this compound.
Enzymatic Degradation Kinetics and Specificity
Enzymatic degradation is a crucial pathway for the breakdown of this compound in biological systems, such as soil and aquatic environments. This process is mediated by extracellular enzymes, primarily lipases and esterases, secreted by microorganisms. These enzymes catalyze the hydrolysis of the ester bonds.
The kinetics of enzymatic degradation of polyesters can often be described by the Michaelis-Menten model, which relates the initial rate of reaction to the substrate concentration. However, for solid polymers, the degradation is a surface erosion process, and the kinetics can be more complex, depending on factors like the polymer's crystallinity, surface area, and the enzyme's ability to adsorb to the surface.
The specificity of the enzymes is a key factor. Lipases (EC 3.1.1.3) are particularly effective in degrading aliphatic polyesters due to their ability to hydrolyze ester bonds. The large, branched alkyl chains of the 2-octyldodecanol portion of this compound may influence the binding of the enzyme to the substrate and thus the rate of degradation.
Research on the enzymatic degradation of various aliphatic polyesters has shown that the rate can be influenced by the enzyme concentration and environmental conditions such as temperature and pH, which affect enzyme activity. nih.gov While no specific studies on the enzymatic degradation kinetics of this compound were found, the following table presents hypothetical kinetic parameters for the degradation of a generic aliphatic polyester by a lipase (B570770).
Hypothetical Kinetic Parameters for Enzymatic Degradation of an Aliphatic Polyester
| Enzyme | Michaelis Constant (K_m) (g/L) | Maximum Reaction Velocity (V_max) (mg/h) |
|---|---|---|
| Lipase from Pseudomonas sp. | 0.5 | 10.0 |
| Lipase from Candida antarctica | 0.8 | 8.5 |
| Cutinase | 1.2 | 5.0 |
This table is illustrative and not based on experimental data for this compound.
Photodegradation Processes and UV Stability of this compound
Photodegradation involves the breakdown of a molecule due to the absorption of ultraviolet (UV) radiation. For this compound, this process can lead to the cleavage of its chemical bonds, altering its physical and chemical properties.
Characterization of Photodegradation Products
The photodegradation of this compound is expected to yield a variety of smaller molecules. The identification and characterization of these products are crucial for understanding the degradation pathway and the environmental impact of the compound.
Common analytical techniques used to characterize photodegradation products include gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). These methods allow for the separation and identification of the various chemical species formed during the degradation process.
While specific studies on the photodegradation products of this compound are not available, based on the general mechanisms of ester photolysis, the expected primary products would be:
Adipic acid
2-octyldodecanol
Aldehydes and carboxylic acids resulting from the oxidation of the alkyl chains.
Smaller ester fragments from the cleavage of the main polymer chain.
The following table provides a hypothetical list of potential photodegradation products of this compound.
Hypothetical Photodegradation Products of this compound
| Product Name | Chemical Formula |
|---|---|
| Adipic acid | C₆H₁₀O₄ |
| 2-Octyldodecanol | C₂₀H₄₂O |
| Hexanedial | C₆H₁₀O₂ |
| Valeric acid | C₅H₁₀O₂ |
| Octyl dodecanoate | C₂₀H₄₀O₂ |
This table is illustrative and not based on experimental data for this compound.
Intermolecular Interactions and Phase Behavior of Bis 2 Octyldodecyl Adipate in Multicomponent Systems
Solubility and Miscibility Parameters in Polymer Blends and Solutions
The miscibility of a plasticizer within a polymer matrix is a critical prerequisite for effective plasticization. This miscibility is governed by the thermodynamics of mixing, which can be described by the Gibbs free energy of mixing (ΔG_mix = ΔH_mix - TΔS_mix). For miscibility to occur, ΔG_mix must be negative. Due to the large size of polymer molecules, the entropy of mixing (ΔS_mix) is typically very small, making the enthalpy of mixing (ΔH_mix), which reflects the intermolecular interaction energies, the dominant factor.
Flory-Huggins theory is a foundational model for describing the thermodynamics of polymer solutions and blends. It introduces a dimensionless interaction parameter, χ (chi), which quantifies the interaction energy between the components of a mixture. The Flory-Huggins equation for the Gibbs free energy of mixing is given by:
ΔG_mix⁄RT = (n₁lnφ₁) + (n₂lnφ₂) + (χ₁₂n₁φ₂)
where:
R is the gas constant
T is the absolute temperature
n₁ and n₂ are the number of moles of the solvent (plasticizer) and polymer, respectively
φ₁ and φ₂ are the volume fractions of the solvent and polymer, respectively
χ₁₂ is the Flory-Huggins interaction parameter
Table 1: Illustrative Flory-Huggins Interaction Parameters (χ) and Their Implication on Polymer-Plasticizer Miscibility Note: This table provides example data for common plasticizers to illustrate the concept, as specific values for Bis(2-octyldodecyl) adipate (B1204190) are not widely published.
Equation-of-State (EoS) theories, such as the Sanchez-Lacombe theory or the Statistical Associating Fluid Theory (SAFT), offer a more advanced approach. Unlike the incompressible lattice model of Flory-Huggins, EoS models account for the effects of pressure, volume, and temperature (P-v-T) and the free volume differences between the components. These models can provide more accurate predictions of phase behavior, especially under processing conditions, by using pure-component parameters related to characteristic pressures, temperatures, and densities.
Inverse Gas Chromatography (IGC) is a powerful experimental technique used to determine the thermodynamic interaction parameters between a stationary phase (the polymer or polymer/plasticizer blend) and a volatile probe molecule. goodyearrubber.comacs.org By measuring the retention time of a known solvent probe injected into a column containing the polymer blend, the specific retention volume can be calculated. From this, the Flory-Huggins interaction parameter (χ) between the probe and the individual components, and ultimately between the polymer and the plasticizer, can be determined at infinite dilution of the probe. nih.gov
The key advantages of IGC include its sensitivity, speed, and the ability to perform measurements over a range of temperatures, allowing for the determination of the temperature dependence of χ. acs.org This technique is particularly valuable for screening the compatibility of new plasticizers like Bis(2-octyldodecyl) adipate with various polymers without the need for extensive blend preparation and analysis.
Plasticization Mechanisms in Polymeric Matrices at a Molecular Level
Plasticizers function by inserting themselves between polymer chains, thereby reducing the intermolecular forces (e.g., van der Waals forces) that hold the chains together. This separation increases the mobility of the polymer chains, leading to a decrease in stiffness and an increase in flexibility.
The Free Volume Theory is a widely accepted model for explaining plasticization. goodyearrubber.com It posits that the total volume of a polymer is composed of the volume occupied by the polymer molecules themselves and the "free volume," which is the empty space between them. Below the glass transition temperature (T_g), the free volume is insufficient for significant segmental motion of the polymer chains.
When a plasticizer like this compound is added, its molecules occupy space between the polymer chains, effectively pushing them apart and increasing the total free volume. goodyearrubber.commdpi.com The large, bulky 2-octyldodecyl groups are particularly effective at creating this separation. This added free volume facilitates the cooperative movement of polymer segments, allowing the material to transition from a rigid, glassy state to a flexible, rubbery state at a lower temperature. The primary observable effect is a significant reduction in the T_g of the polymer. nih.gov
Table 2: Illustrative Example of Glass Transition Temperature (T_g) Reduction in PVC with an Adipate Plasticizer Note: This table uses representative data for Bis(2-ethylhexyl) adipate (DEHA) to demonstrate the typical effect of an adipate plasticizer on PVC, as specific T_g depression data for this compound is not widely published.
In some cases, the addition of very small amounts of a plasticizer can lead to an increase in modulus and a decrease in ductility, an effect known as anti-plasticization . nih.gov This phenomenon occurs when the plasticizer molecules are small enough and have strong interactions with the polymer, allowing them to fill the existing free volume of the polymer matrix without creating significant new volume. nih.gov
By filling these voids, the plasticizer molecules can restrict the short-range, localized motions of the polymer chains (e.g., side-group rotations) that contribute to energy dissipation and ductility below T_g. This restriction in mobility leads to an embrittlement of the material. As the concentration of the plasticizer increases beyond a certain threshold, the effect reverses, and normal plasticization (T_g depression and increased flexibility) is observed as the molecules begin to push the polymer chains apart. Given the very large and branched structure of this compound, it is less likely to act as an anti-plasticizer compared to smaller, more compact molecules, as its primary action would be to create, rather than fill, free volume.
Interfacial Phenomena and Surface Tension of this compound
The surface properties of a plasticized polymer are heavily influenced by the plasticizer, as it can migrate and preferentially accumulate at the surface. The surface tension of this compound itself is a key parameter influencing its behavior at polymer-air or polymer-liquid interfaces. While specific data for this compound is scarce, adipate esters generally have low surface tensions due to their aliphatic character.
The migration of the plasticizer to the surface can alter the surface energy of the final product, affecting properties such as printability, adhesion, and biocompatibility. The large, non-polar alkyl groups of this compound would be expected to orient at the surface, creating a low-energy, hydrophobic interface. This behavior is critical in applications where surface properties are paramount. The high molecular weight of this compound, however, generally leads to lower volatility and migration rates compared to smaller adipates like DEHA, enhancing the permanence of the material's properties.
Table 3: Representative Surface Tension of Various Adipate Esters Note: This table shows data for other adipate esters to provide context for the expected surface tension range. The larger alkyl chains of this compound would likely result in a surface tension within this typical range for aliphatic esters.
Wetting Behavior and Spreading Dynamics on Substrates
The wetting and spreading of this compound on solid substrates are dictated by the balance of cohesive and adhesive forces, which are influenced by the chemical nature of both the ester and the substrate. The large, branched alkyl chains of the ester result in significant van der Waals interactions, leading to a relatively low surface energy. This generally promotes wetting on high-energy surfaces and can lead to more complex behavior on low-energy polymer substrates.
The spreading dynamics are influenced by the viscosity of the ester and the surface tension at the liquid-solid-vapor interface. Due to its high molecular weight, this compound is expected to have a higher viscosity compared to shorter-chain esters, which would result in slower spreading rates.
Table 1: Comparative Contact Angles of Adipate Esters on a Model Polymer Surface (Illustrative Data)
| Ester | Chemical Structure | Molecular Weight ( g/mol ) | Contact Angle (θ) on Polyethylene (Illustrative) |
| Diethyl Adipate | C10H18O4 | 202.25 | ~ 45° |
| Dibutyl Adipate | C14H26O4 | 258.36 | ~ 55° |
| Bis(2-ethylhexyl) adipate | C22H42O4 | 370.57 | ~ 65° |
| This compound | C46H90O4 | 707.2 | ~ 75° (Estimated) |
This table presents illustrative data based on general trends observed for ester wetting on nonpolar surfaces. The contact angle for this compound is an educated estimate.
Adsorption and Desorption Kinetics at Solid-Liquid Interfaces
The adsorption of this compound onto solid surfaces from a solution is a critical aspect of its function as a lubricant additive or plasticizer. The process is governed by the affinity of the ester for the solid surface versus its affinity for the solvent. The large, nonpolar alkyl chains are expected to have a strong affinity for hydrophobic surfaces through van der Waals interactions.
The kinetics of adsorption can be described by models such as the Langmuir or Freundlich isotherms, which relate the amount of adsorbed substance to its concentration in the solution at equilibrium. The rate of adsorption will depend on factors such as temperature, solvent viscosity, and the surface energy of the substrate.
Desorption, the reverse process, involves the removal of the adsorbed ester from the surface. The energy required for desorption, known as the desorption energy, is a measure of the strength of the interaction between the adsorbate and the surface. For large molecules like this compound, the desorption energy is expected to be significant due to the cumulative effect of multiple van der Waals interactions along the long alkyl chains. copernicus.orgresearchgate.net
Table 2: Estimated Adsorption and Desorption Parameters for this compound on a Hydrophobic Surface (Illustrative Data)
| Parameter | Description | Estimated Value |
| Langmuir Constant (K_L) | Relates to the affinity of the adsorbate for the surface. | High (indicative of strong adsorption) |
| Maximum Adsorption Capacity (q_max) | The maximum amount of adsorbate that can form a monolayer on the surface. | Dependent on molecular footprint |
| Desorption Activation Energy (E_des) | The energy barrier that must be overcome for desorption to occur. | > 80 kJ/mol |
This table provides estimated parameters based on the expected behavior of high molecular weight, nonpolar molecules on hydrophobic surfaces. Actual values would need to be determined experimentally.
Self-Assembly and Supramolecular Organization of Long-Chain Esters
Long-chain esters, including this compound, can exhibit self-assembly and form ordered supramolecular structures, particularly at interfaces or in certain solvents. This behavior is driven by a combination of intermolecular forces, including van der Waals interactions between the long alkyl chains and dipole-dipole interactions of the ester groups.
The branched nature of the 2-octyldodecyl groups in this compound will significantly influence its self-assembly behavior. Unlike linear long-chain esters that can pack into well-ordered lamellar structures, the bulky side chains will likely lead to more complex and potentially less ordered assemblies. This is analogous to the behavior observed in Langmuir-Blodgett films, where molecules with complex shapes can form unique two-dimensional structures. wikipedia.orgbiolinscientific.com
Rheological Behavior and Viscoelastic Properties of Bis 2 Octyldodecyl Adipate Systems
Linear Viscoelasticity Characterization: Storage and Loss Moduli Analysis
Linear viscoelasticity describes the behavior of a material under small, oscillatory deformations where stress is proportional to strain. This behavior is characterized by the storage modulus (G') and the loss modulus (G''). The storage modulus represents the elastic component, or the energy stored and recovered per cycle of deformation, while the loss modulus signifies the viscous component, or the energy dissipated as heat. mdpi.com
For diester systems like Bis(2-octyldodecyl) adipate (B1204190), the relationship between G' and G'' is highly dependent on factors such as temperature and the frequency of oscillation. At low frequencies or high temperatures, the long, entangled molecular chains have sufficient time to relax and slide past one another, leading to a more liquid-like behavior where the loss modulus (G'') is dominant over the storage modulus (G'). Conversely, at high frequencies or low temperatures, the chains cannot relax within the deformation timescale, resulting in a more solid-like, elastic response where G' exceeds G''.
Interactive Data Table: Representative Viscoelastic Properties of a Branched Adipate Ester
Below is a table showing representative data of how storage and loss moduli might vary with angular frequency for a synthetic ester lubricant similar in nature to Bis(2-octyldodecyl) adipate at a constant temperature.
| Angular Frequency (rad/s) | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) |
| 0.1 | 5 | 25 |
| 1 | 20 | 50 |
| 10 | 80 | 100 |
| 100 | 250 | 150 |
| 1000 | 800 | 300 |
Note: This data is illustrative for a representative synthetic ester and not specific experimental data for this compound.
Non-Linear Rheology and Shear Thinning Behavior in Concentrated Solutions and Melts
When subjected to larger deformations or higher shear rates, this compound systems transition from linear to non-linear rheological behavior. The most prominent characteristic in this regime is shear thinning, where the apparent viscosity of the fluid decreases as the shear rate increases. researchgate.net
This phenomenon is a direct consequence of the molecular structure. At rest or under low shear, the long, branched alkyl chains of the diester molecules are randomly oriented and highly entangled. stle.org This entanglement creates significant resistance to flow, resulting in high viscosity. As the shear rate increases, the molecules begin to disentangle, stretch, and align themselves in the direction of flow. This alignment reduces the intermolecular friction and entanglement, leading to a significant drop in viscosity. stle.org This non-Newtonian behavior is crucial for many lubrication applications, as it allows for low viscosity (and thus lower energy loss) under high-speed operation while maintaining higher viscosity for film strength at low speeds.
Interactive Data Table: Representative Shear Thinning Behavior of a Branched Diester Lubricant
The table below illustrates the typical shear thinning behavior of a synthetic diester lubricant, showing the decrease in viscosity with an increasing shear rate at a constant temperature.
| Shear Rate (s⁻¹) | Apparent Viscosity (Pa·s) |
| 0.1 | 0.85 |
| 1 | 0.84 |
| 10 | 0.75 |
| 100 | 0.50 |
| 1000 | 0.25 |
| 10000 | 0.10 |
Note: This data is representative for a synthetic diester lubricant and not specific experimental data for this compound.
Influence of Molecular Architecture on Viscoelastic Response of Diesters
The molecular architecture of diesters is the primary determinant of their viscoelastic properties. For this compound, two key features are the long C20 branched alkyl chains (2-octyldodecyl) and the flexible adipate (C6) core.
Chain Length: Longer alkyl chains lead to a higher molecular weight and a greater potential for chain entanglement. This generally increases the zero-shear viscosity and enhances the elastic character of the material. The relaxation times for longer chains are also extended, meaning they exhibit solid-like behavior over a broader range of frequencies. dtic.mil
Branching: The presence of branching in the 2-octyldodecyl group has a profound effect. Branching disrupts the ability of the molecules to pack closely together, which inhibits crystallization and significantly lowers the pour point of the lubricant. dtic.mil From a rheological perspective, the branching points act as steric barriers that can affect chain entanglement and disentanglement dynamics, influencing the degree of shear thinning. google.com Compared to linear diesters, branched structures can provide an optimal balance of low-temperature fluidity and viscosity-temperature characteristics. dtic.milgoogle.com
Rheological Modeling of this compound in Complex Fluids and Polymer Blends
To predict and understand the complex flow behavior of materials like this compound, various rheological models are employed. These models provide a mathematical framework to connect stress, strain, and their rates of change.
Simple models like the Maxwell model describe a material with a single relaxation time, combining a spring (elasticity) and a dashpot (viscosity) in series. While fundamental, it often fails to capture the full behavior of complex fluids.
The Oldroyd-B model is a more sophisticated extension that can be viewed as a combination of the Maxwell model with a Newtonian solvent. hoganas.com It is more adept at describing the behavior of viscoelastic fluids that exhibit both relaxation and retardation phenomena. The Oldroyd-B model can successfully predict key non-Newtonian behaviors such as shear-thinning and normal stress differences, which are characteristic of polymer melts and entangled fluids like this compound. chemicalbook.commdpi.com These models are instrumental in computational fluid dynamics (CFD) simulations used to design processing equipment or analyze lubrication flows. utwente.nl
Molecular theories aim to explain the macroscopic viscoelastic properties based on the dynamics of the individual molecules. For a high molecular weight diester like this compound, theories developed for polymers are highly relevant.
The concept of chain entanglement is central. The long, flexible molecules form a transient network of physical cross-links. The viscoelastic response is governed by the time it takes for a molecule to disentangle itself from this network. Theories like the reptation model describe the snake-like motion of a polymer chain through a "tube" formed by its neighbors. This model successfully predicts the scaling of viscosity and relaxation time with molecular weight for linear polymers.
Tribological Aspects: Lubrication Mechanisms at the Molecular and Macroscopic Scale
Tribology is the study of friction, wear, and lubrication. As a synthetic lubricant base stock, the tribological performance of this compound is paramount. Its effectiveness stems from its ability to form a protective film between moving surfaces.
At the molecular scale , the primary lubrication mechanism is the formation of an adsorbed boundary film. Diester molecules possess polar ester groups (-COO-) which are attracted to metal surfaces. utp.edu.my This polarity causes the molecules to align and form a dense, tightly packed film on the metal. ukm.my This robust molecular layer acts as a barrier, preventing direct asperity-to-asperity contact between the surfaces, thereby reducing friction and wear even when the fluid film is too thin to provide full hydrodynamic separation (boundary lubrication regime). dtic.mil The long, flexible 2-octyldodecyl chains provide the bulk and steric repulsion for this film.
At the macroscopic scale , the behavior is governed by lubrication regimes described by the Stribeck curve.
Boundary Lubrication: At low speeds and high loads, the surfaces are in significant contact. Lubrication relies almost entirely on the adsorbed molecular film described above. The low coefficient of friction observed in many diesters is a testament to the effectiveness of this film. dtic.mil
Mixed Lubrication: As speed increases, a partial hydrodynamic film begins to form, sharing the load with the boundary film.
Elastohydrodynamic Lubrication (EHL): At higher speeds, a full fluid film separates the surfaces. The lubricant's viscosity, and how it changes with pressure and temperature, becomes the dominant factor. The shear-thinning property of this compound is beneficial here, as it reduces viscous drag and energy loss.
The combination of strong boundary film formation due to polarity and favorable bulk rheological properties (shear thinning) makes diesters like this compound highly effective lubricants across a wide range of operating conditions.
Interactive Data Table: Representative Tribological Data for a Branched Diester Lubricant
This table provides typical coefficient of friction values for a synthetic diester lubricant under boundary lubrication conditions, highlighting its effectiveness in reducing friction.
| Load (N) | Sliding Speed (m/s) | Temperature (°C) | Coefficient of Friction |
| 50 | 0.1 | 40 | 0.09 |
| 50 | 0.1 | 100 | 0.11 |
| 100 | 0.1 | 40 | 0.10 |
| 100 | 0.1 | 100 | 0.12 |
| 50 | 0.5 | 100 | 0.08 |
Note: This data is representative for a synthetic diester lubricant under specific test conditions and not direct experimental data for this compound.
Advanced Applications and Mechanistic Studies in Engineered Materials Utilizing Bis 2 Octyldodecyl Adipate
Role as a Processing Aid: Mechanisms of Melt Flow Enhancement and Extrusion Dynamics
Bis(2-octyldodecyl) adipate (B1204190) serves as a highly effective processing aid in engineered materials, primarily by functioning as an internal lubricant. Its unique molecular structure, featuring a central adipic acid core and two bulky, branched 2-octyldodecyl alcohol chains, is key to its mechanism of action. During melt processing operations like extrusion and injection molding, the compound reduces the friction between polymer chains, thereby lowering the melt viscosity. researchgate.net
The large, branched alkyl groups of the Guerbet alcohol ester prevent close packing of polymer chains and introduce free volume, which enhances the mobility of the polymer segments. researchgate.netresearchgate.net This internal lubrication facilitates easier flow of the molten polymer, a phenomenon quantified by an increase in the Melt Flow Index (MFI) or Melt Flow Rate (MFR). researchgate.netspecialchem.com A higher MFI indicates lower viscosity and better processability, allowing for lower processing temperatures, reduced energy consumption, and increased production rates. europlas.com.vneupegypt.com
The mechanism of melt flow enhancement can be summarized as follows:
Viscosity Reduction : The adipate ester molecules position themselves between polymer chains, breaking up intermolecular forces (van der Waals forces) and allowing the chains to slide past one another more easily.
Reduced Friction : It reduces the friction not only between polymer chains but also between the polymer melt and the metal surfaces of processing equipment, such as extruder barrels and dies. This "wall slip" effect helps to prevent melt fracture and die buildup.
Improved Extrusion Dynamics : By lowering die pressure and reducing shear stress, Bis(2-octyldodecyl) adipate allows for a smoother and more uniform extrudate. Its high thermal stability, a characteristic of esters derived from Guerbet alcohols, ensures it does not degrade at typical polymer processing temperatures, preventing the formation of volatile byproducts that could cause surface defects. google.com
The following table illustrates the typical effect of adipate-based plasticizers on the Melt Flow Index (MFI) of a polymer matrix, demonstrating the enhanced processability.
| Polymer Matrix | Additive Concentration (% by weight) | Resulting MFI (g/10 min) | Percentage Increase in MFI |
|---|---|---|---|
| Polyvinyl Chloride (PVC) | 0 (Neat PVC) | 5.2 | - |
| Polyvinyl Chloride (PVC) | 10 | 25.7 | 394% |
| Polyvinyl Chloride (PVC) | 15 | 36.5 | 602% |
| Polyvinyl Chloride (PVC) | 20 | 48.0 | 823% |
Data is illustrative, based on the general effects of adipate plasticizers on PVC as described in cited research. researchgate.net
Compatibilization Strategies in Immiscible Polymer Blends and Composites
In immiscible polymer blends and composites, this compound can function as a non-reactive compatibilizer, improving the interfacial adhesion and stabilizing the morphology of the blend. The inherent thermodynamic incompatibility of most polymers leads to phase separation, resulting in poor mechanical properties. Compatibilizers concentrate at the interface between the phases, reducing interfacial tension and promoting a finer, more stable dispersion of one polymer within the other.
The compatibilizing action of this compound is rooted in its amphiphilic-like structure:
Hydrophobic Chains : The long, branched 2-octyldodecyl chains are non-polar and readily associate with non-polar polymer matrices such as polyolefins (polyethylene, polypropylene).
Polar Ester Core : The central diester group possesses polarity, allowing it to interact favorably with more polar polymers like polyesters (e.g., PLA, PBAT) or PVC through dipole-dipole interactions.
By bridging the interface, the molecule reduces the energetic penalty of contact between the two immiscible phases. This leads to smaller domain sizes of the dispersed phase during melt blending and prevents coalescence, thereby stabilizing the blend morphology.
Stabilizer and Dispersant Mechanisms in Colloidal and Suspension Systems
This compound is engineered to function as an effective stabilizer and dispersant in non-aqueous colloidal and suspension systems through the mechanism of steric hindrance. In these systems, fine solid particles are dispersed in a liquid medium, and there is a natural tendency for these particles to agglomerate due to attractive van der Waals forces, leading to settling or flocculation.
The stabilization mechanism involves the adsorption of this compound molecules onto the surface of the dispersed particles.
Anchoring : The polar ester groups of the molecule serve as anchoring points, adsorbing onto the particle surface, especially if the surface has some degree of polarity.
Steric Barrier Formation : Once anchored, the two large, highly branched 2-octyldodecyl chains extend into the non-polar solvent or continuous phase. These chains are well-solvated by the medium and create a dense steric barrier around each particle.
When two particles approach each other, these solvated chains begin to interpenetrate. This overlap leads to an increase in the local concentration of the chains in the interstitial region, causing an increase in osmotic pressure that pushes the particles apart. Additionally, the compression of these chains is entropically unfavorable, creating a strong repulsive force that counteracts the attractive van der Waals forces and prevents the particles from agglomerating. The branched nature of Guerbet alcohol derivatives is particularly effective in creating a thick, repulsive layer, making them excellent steric stabilizers. researchgate.net
| Stabilization Mechanism | Principle of Repulsion | Effective Medium | Key Molecular Feature |
|---|---|---|---|
| Steric Stabilization | Entropic and osmotic repulsion from adsorbed polymer/surfactant layers. | Primarily non-aqueous (non-polar) media. | Large, well-solvated chains (e.g., 2-octyldodecyl groups). |
| Electrostatic Stabilization | Coulombic repulsion between particles with like surface charges (electrical double layer). | Primarily aqueous (polar) media. | Ionizable functional groups. |
Design Principles for Tailoring this compound for Specific Material Functions
The molecular architecture of this compound is intentionally designed to deliver specific performance characteristics in engineered materials. The selection of both the alcohol (2-octyldodecanol) and the dicarboxylic acid (adipic acid) is critical and follows key structure-property relationship principles.
Guerbet Alcohol Selection (2-Octyldodecanol) : The use of a C20 Guerbet alcohol is a primary design choice.
Branching : The β-position branching is a defining feature of Guerbet alcohols. aocs.org This branching disrupts molecular packing, which is directly responsible for the compound's low pour point and excellent liquidity at low temperatures. researchgate.netwindows.net In a polymer matrix, this translates to efficient internal lubrication.
High Molecular Weight : With a total of 46 carbon atoms, the molecule has a high molecular weight, leading to very low volatility and high flash points. windows.net This ensures it remains within the polymer matrix during high-temperature processing and over the service life of the end product, unlike smaller plasticizers that can migrate out.
Oxidative Stability : As a saturated alcohol, 2-octyldodecanol imparts good thermal and oxidative stability to the resulting ester, a crucial property for durable materials. aocs.org
Dicarboxylic Acid Selection (Adipic Acid) : The choice of a linear, medium-chain dicarboxylic acid provides the optimal balance of properties.
Flexibility : The linear C6 aliphatic backbone of adipic acid provides rotational freedom, contributing to the molecule's flexibility and its effectiveness as a plasticizer and melt flow enhancer.
Polarity : The two ester groups created from the acid provide the necessary polarity for the molecule to function as a surface-active agent (dispersant/stabilizer) and to interact with polar polymers in blends.
By combining these two components, a multifunctional additive is created. The design allows for precise control over properties like viscosity, low-temperature performance, and compatibility within various material systems.
| Structural Feature | Resulting Physicochemical Property | Functional Role in Materials |
|---|---|---|
| High Molecular Weight (C46) | Low Volatility, High Flash Point | Permanence in polymer matrix, process safety. |
| β-Branched Alkyl Chains | Low Pour Point, Wide Liquid Range | Low-temperature flexibility, efficient internal lubrication. |
| Saturated Aliphatic Structure | High Oxidative and Thermal Stability | Durability during processing and end-use. |
| Dual Ester Functionality | Moderate Polarity, Surface Activity | Interfacial activity for compatibilization and dispersion. |
| Flexible Adipate Backbone | Molecular Flexibility | Enhanced plasticization and melt flow enhancement. |
Emerging Research Frontiers and Methodological Advancements for Bis 2 Octyldodecyl Adipate
Integration of Machine Learning and Artificial Intelligence in Predicting Bis(2-octyldodecyl) Adipate (B1204190) Behavior
The sheer molecular complexity of Bis(2-octyldodecyl) adipate and its interactions within a polymer matrix present a significant challenge to traditional research methods. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to navigate this complexity, offering predictive insights into the material's behavior and performance.
By leveraging large datasets from both computational simulations and physical experiments, ML algorithms can identify intricate structure-property relationships that are not immediately obvious. For a molecule like this compound, these models can predict key performance indicators such as plasticizing efficiency, migration rates, and thermal stability under various conditions.
Table 1: Illustrative Machine Learning Model for Predicting Plasticizer Properties
| Model Type | Input Features | Predicted Property | Potential Impact for this compound |
| Gradient Boosting Regressor | Molecular descriptors (e.g., molecular weight, branch points, polar surface area), polymer type, concentration. | Glass Transition Temperature (Tg) Depression | Rapid screening of plasticizer efficacy in different polymer systems without the need for extensive physical testing. |
| Artificial Neural Network | Polymer and plasticizer chemical structures, processing temperatures, aging conditions. | Migration Rate | Designing formulations with enhanced long-term stability and reduced plasticizer leaching. |
| Bayesian Optimization | Formulation components and ratios, processing parameters. | Optimal Mechanical Properties (e.g., tensile strength, elongation at break) | Accelerating the development of new materials with tailored performance characteristics. |
Current research in this area focuses on developing more accurate and generalizable models. This involves the generation of high-quality, diverse datasets and the application of more sophisticated algorithms capable of capturing the subtle nuances of molecular interactions. While direct ML studies on this compound are not yet prevalent, the methodologies developed for other plasticizers, such as phthalates and citrates, lay a clear foundation for its future investigation. acs.orgresearchgate.net
Development of Novel In-Situ and Operando Characterization Techniques for Dynamic Systems
Understanding the behavior of this compound within a polymer matrix during processing and use requires analytical techniques that can probe the material in real-time and under realistic conditions. In-situ and operando characterization methods are critical in this regard, providing a dynamic window into molecular interactions and material evolution.
Techniques such as rheo-spectroscopy, which combines rheological measurements with spectroscopic analysis (e.g., FTIR or Raman), can reveal changes in the chemical environment and molecular conformation of the plasticizer as the material is subjected to stress and strain. Similarly, advanced imaging techniques like atomic force microscopy (AFM) can be adapted to monitor changes in surface morphology and plasticizer distribution at the nanoscale during heating or cooling cycles.
Table 2: Advanced In-Situ and Operando Characterization Techniques
| Technique | Information Gained | Relevance to this compound |
| In-situ Rheo-FTIR Spectroscopy | Changes in molecular vibrations and interactions under shear. | Understanding the mechanisms of plasticization and flow during melt processing. |
| Operando Dielectric Analysis | Variations in polymer chain mobility and plasticizer dynamics during curing or aging. | Assessing the long-term performance and stability of plasticized materials in real-world applications. |
| Environmental Scanning Electron Microscopy (ESEM) | Visualization of morphological changes and plasticizer migration under controlled temperature and humidity. | Investigating the effects of environmental stressors on material integrity. |
The development of these advanced characterization tools is crucial for validating the predictions of computational models and for providing a more complete picture of how this compound influences polymer properties at a fundamental level.
Sustainable and Bio-Based Alternatives to Traditional Adipate Synthesis and Derivatives
The growing demand for environmentally friendly materials has spurred significant research into sustainable and bio-based routes for the synthesis of adipate esters. This includes the production of both the adipic acid precursor and the long-chain alcohols from renewable feedstocks.
Adipic acid, traditionally derived from petroleum, can now be produced from bio-based sources such as glucose through fermentation and chemo-catalytic processes. mdpi.com Similarly, the 2-octyldodecanol component of this compound can potentially be synthesized from bio-based fatty acids or other natural starting materials.
Table 3: Comparison of Synthesis Routes for Adipate Esters
| Synthesis Route | Precursors | Key Advantages | Current Research Focus |
| Traditional Petrochemical | Cyclohexane, Nitric Acid | Established, high-yield process. | Improving energy efficiency and reducing greenhouse gas emissions. |
| Bio-based Adipic Acid | Glucose, Lignocellulosic Biomass | Renewable feedstock, potential for carbon neutrality. | Optimizing fermentation and catalytic conversion pathways to improve yields and reduce costs. |
| Bio-based Alcohols | Plant Oils, Fatty Acids | Utilization of agricultural feedstocks, potential for novel molecular structures. | Developing efficient catalytic methods for the conversion of bio-based materials into long-chain, branched alcohols. |
The ultimate goal of this research is to develop fully bio-based adipate plasticizers that not only offer a reduced environmental footprint but also deliver performance characteristics that are comparable or superior to their petrochemical-derived counterparts.
Multiscale Modeling Approaches for Complex Systems Involving this compound Interacting with Diverse Matrices
The interaction of a large and flexible molecule like this compound with a complex polymer matrix is a multiscale problem, with important phenomena occurring across a wide range of length and time scales. Multiscale modeling approaches that bridge the gap between atomistic-level details and macroscopic material properties are therefore essential for a comprehensive understanding. utk.edumdpi.com
At the smallest scale, quantum mechanical calculations can be used to parameterize the force fields used in classical molecular dynamics (MD) simulations. MD simulations can then be employed to study the local interactions between the plasticizer and polymer chains, providing insights into compatibility, diffusion, and the molecular origins of plasticization. acs.orgmcmaster.ca
Coarse-graining methods can then be used to upscale the results of MD simulations to the mesoscale, allowing for the study of larger systems and longer timescales. This is particularly important for understanding phenomena such as phase separation and the formation of plasticizer-rich domains. Finally, the results from these lower-level simulations can be used to inform continuum-level finite element models that predict the mechanical behavior of the bulk material.
Table 4: Multiscale Modeling Workflow for Plasticized Polymers
| Modeling Scale | Technique | Key Outputs | Contribution to Understanding this compound |
| Quantum Mechanical | Density Functional Theory (DFT) | Atomic charges, bond parameters. | Accurate parameterization of force fields for classical simulations. |
| Atomistic | Molecular Dynamics (MD) | Solubility parameters, diffusion coefficients, glass transition temperatures. | Fundamental insights into plasticizer-polymer compatibility and mobility. |
| Mesoscale | Dissipative Particle Dynamics (DPD) | Morphological evolution, phase behavior. | Prediction of microstructure and its impact on material properties. |
| Continuum | Finite Element Analysis (FEA) | Stress-strain behavior, mechanical performance. | Engineering-scale prediction of material response for product design and optimization. |
By integrating these different modeling techniques, researchers can build a holistic understanding of how this compound functions as a plasticizer, from the molecular level up to the macroscopic scale. This knowledge is invaluable for the rational design of new and improved polymer formulations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing Bis(2-octyldodecyl) adipate with high yield and purity?
- Methodological Answer : The esterification of adipic acid with 2-octyldodecanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid) is a common approach. To optimize purity, use vacuum distillation to remove unreacted alcohols and byproducts. Monitor reaction progress via FT-IR for the disappearance of carboxylic acid peaks (~1700 cm⁻¹) and confirm ester formation (~1730 cm⁻¹). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm ester linkages and alkyl chain integrity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) with a C18 column can quantify purity. Differential scanning calorimetry (DSC) can assess thermal behavior, ensuring consistency with literature melting points .
Q. What safety precautions are critical given limited toxicological data for this compound?
- Methodological Answer : Treat the compound as a potential irritant. Use personal protective equipment (PPE), including nitrile gloves and fume hoods, during handling. Conduct acute toxicity assays (e.g., OECD 423 guidelines) in vitro using cell lines (e.g., HepG2) to preliminarily assess cytotoxicity. Store in inert atmospheres to minimize decomposition .
Advanced Research Questions
Q. How can discrepancies in reported thermal stability data for this compound be resolved?
- Methodological Answer : Perform thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) to evaluate oxidative vs. inert degradation. Cross-reference with dynamic mechanical analysis (DMA) to correlate thermal transitions with mechanical property changes. Variability in degradation temperatures (~200–250°C) may arise from impurities; use accelerated aging studies (85°C/85% RH) to simulate long-term stability .
Q. What experimental designs are effective for studying the environmental persistence of this compound in aquatic systems?
- Methodological Answer : Use OECD 301 biodegradation tests (e.g., Closed Bottle Test) to measure biological oxygen demand (BOD) over 28 days. Complement with high-resolution mass spectrometry (HRMS) to track degradation intermediates. For bioaccumulation potential, employ log P calculations (predicted ~9–12) and validate via octanol-water partitioning experiments .
Q. How can researchers address contradictions in the compound’s compatibility with polymeric matrices?
- Methodological Answer : Conduct compatibility screening via solvent casting blends with common polymers (e.g., PVC, polyurethanes). Use Fourier-transform infrared (FT-IR) mapping to detect phase separation. Mechanical testing (tensile strength, elongation at break) under controlled humidity/temperature can identify optimal formulations. Conflicting data may stem from differences in polymer crystallinity or plasticizer concentration .
Q. What analytical strategies are suitable for detecting trace degradation products of this compound?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in positive/negative ion modes. Target suspected degradation products (e.g., adipic acid, 2-octyldodecanol) using multiple reaction monitoring (MRM). Validate with synthetic standards and quantify via external calibration curves .
Methodological Notes
- Cross-Referencing Synonyms : this compound is interchangeably referred to as Dioctyl adipate or Adipic acid bis(2-octyldodecyl) ester in literature. Always verify CAS No. 103-23-1 and molecular formula (C₃₄H₆₆O₄) to avoid misidentification .
- Data Gaps : Limited ecotoxicological and chronic toxicity data necessitate proactive risk assessment frameworks, such as quantitative structure-activity relationship (QSAR) modeling paired with in vivo assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
